1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide
Description
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Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-13(2)18-12-17(21(27)23-15-10-9-14(28-3)11-19(15)29-4)25-26(18)22-24-16-7-5-6-8-20(16)30-22/h5-13H,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMSJDZKVBCTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound exhibits luminescent properties. This suggests that it may interact with its targets through photochemical reactions, but further studies are required to confirm this.
Biochemical Pathways
The compound is known to exhibit luminescent properties, which could potentially affect pathways related to light-sensitive biological processes
Biological Activity
1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure
The compound's structure features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the pyrazole and carboxamide groups further contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.22 to 0.25 μg/mL , indicating potent activity against various pathogens including Staphylococcus aureus and Staphylococcus epidermidis .
- The compound showed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole , enhancing their efficacy against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- It exhibited cytotoxic effects in various cancer cell lines with IC50 values indicating significant antiproliferative activity. For example, compounds similar to this structure demonstrated IC50 values as low as 1.61 µg/mL in specific cancer models .
- The SAR analysis revealed that modifications in the benzothiazole and pyrazole rings influence the anticancer activity, with electron-donating groups enhancing efficacy .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, compounds with similar structures have been shown to activate apoptotic pathways, leading to cell death .
- Biofilm Disruption : The ability to inhibit biofilm formation in pathogenic bacteria is a notable feature, which enhances its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- The presence of specific functional groups such as methoxy or dimethoxy phenyl rings has been linked to increased potency against microbial and cancerous cells.
- Modifications at the pyrazole position also play a significant role in determining the overall biological efficacy .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy : A study focused on a series of pyrazole derivatives showed that those containing the benzothiazole moiety exhibited superior antimicrobial properties compared to their counterparts lacking this structure .
- Cancer Cell Line Studies : Research involving Jurkat and HT-29 cells demonstrated that compounds with similar scaffolds induced significant apoptosis, suggesting their potential as therapeutic agents in oncology .
Scientific Research Applications
Synthesis of the Compound
The synthesis of pyrazole derivatives typically involves multi-component reactions or cyclo-condensation methods. The specific synthesis of 1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide may follow established protocols for pyrazole compounds, which often include the use of hydrazine derivatives and various electrophiles. For instance, a common method involves the reaction of substituted phenyl hydrazines with carbonyl compounds under acidic or basic conditions to yield the desired pyrazole structure .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. Studies have shown that compounds similar to This compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. For example, certain pyrazoles have been demonstrated to reduce edema in animal models by modulating inflammatory cytokines such as TNF-α and IL-6 .
Anticancer Activity
Research indicates that benzothiazole-containing compounds possess anticancer properties. The incorporation of benzothiazole moieties into pyrazole frameworks has been shown to enhance cytotoxicity against various cancer cell lines. For instance, studies have reported that similar compounds exhibit potent activity against tumor cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Effects
The antimicrobial potential of pyrazole derivatives is another area of interest. Compounds with structures akin to This compound have been evaluated against a range of bacterial and fungal pathogens. The presence of specific functional groups in these compounds can enhance their ability to disrupt microbial membranes or inhibit essential enzymatic pathways .
Case Studies
Several case studies illustrate the applications of similar compounds:
Preparation Methods
Direct Aminolysis
Conditions :
- 1-(Benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl chloride (generated using thionyl chloride) reacts with 2,4-dimethoxyaniline in dichloromethane at 0–5°C.
- Triethylamine (2.5 equivalents) neutralizes HCl byproducts.
Yield : 74% after recrystallization from ethanol/water (1:3).
Coupling Reagent-Mediated Synthesis
Reagents :
Advantages :
Table 2 : Amidation Method Comparison
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Direct Aminolysis | 74% | 98% | 6 hours |
| EDCl/HOBt | 81% | 99.2% | 24 hours |
Purification and Characterization
Recrystallization
Chromatographic Methods
Q & A
Q. What synthetic methodologies are effective for constructing the 1H-pyrazole-3-carboxamide core in this compound?
Methodological Answer: The pyrazole-3-carboxamide scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. For example:
- Hydrazide Cyclization : Reacting substituted hydrazides with phosphoryl chloride (POCl₃) at 120°C facilitates cyclization to form the pyrazole ring .
- Multi-Step Condensation : Aryl hydrazines can be condensed with α,β-unsaturated carbonyl intermediates under refluxing ethanol, followed by carboxamide formation using coupling agents like EDCI/HOBt .
Key Optimization Parameters : - Solvent polarity (DMF or THF) influences reaction rates and purity.
- Catalysts (e.g., K₂CO₃) improve yields in nucleophilic substitution steps .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the synthesized compound?
Methodological Answer:
- ¹H/¹³C NMR : The benzo[d]thiazole moiety shows characteristic aromatic proton signals at δ 7.5–8.5 ppm, while the isopropyl group appears as a septet (~δ 3.2 ppm) and doublet (δ 1.2–1.4 ppm). The 2,4-dimethoxyphenyl group exhibits two singlet peaks for methoxy protons (δ 3.8–3.9 ppm) .
- IR Spectroscopy : A strong absorption band near 1660–1680 cm⁻¹ confirms the carboxamide (C=O) group. Benzo[d]thiazole C=N stretches appear at ~1600 cm⁻¹ .
Validation : Compare experimental data with computed spectra from quantum chemical software (e.g., Gaussian) to resolve ambiguities .
Advanced Research Questions
Q. What computational strategies (e.g., molecular docking, DFT) are suitable for predicting biological activity and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases). The benzo[d]thiazole and pyrazole rings often engage in π-π stacking with aromatic residues, while the carboxamide forms hydrogen bonds .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the electron-deficient thiazole ring may interact with electron-rich enzyme pockets .
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. fluorine groups) and assay against standardized models. For instance:
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., assay type, cell line variability) .
Q. What strategies optimize reaction yield and purity in large-scale synthesis?
Methodological Answer:
- Process Intensification : Use continuous flow reactors to enhance heat/mass transfer, particularly for exothermic steps like cyclization .
- Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps. For example, Pd(OAc)₂/XPhos improves Buchwald-Hartwig amination yields by 15–20% .
Data Table 3: Solvent/Catalyst Impact on Yield
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 78 | 95 |
| THF | NaH | 62 | 88 |
Q. How can researchers validate target engagement in vitro or in vivo?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by SDS-PAGE/MS analysis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-protein interaction .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
